2-(4-Fluorophenyl)cyclobutan-1-OL
Description
Contextual Significance of Fluorine in Pharmaceutical and Agrochemical Research
The introduction of fluorine into organic molecules has become a cornerstone of modern pharmaceutical and agrochemical research. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. In drug design, fluorine substitution is often employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. Similarly, in agrochemicals, fluorinated compounds have led to the development of potent herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. google.comnih.gov
The Cyclobutane (B1203170) Ring System as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, is increasingly recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its rigid, puckered three-dimensional structure can impart conformational constraint on a molecule, which can be advantageous for binding to biological targets. nih.gov The unique geometry of the cyclobutane ring allows it to serve as a versatile building block for creating novel molecular shapes that can explore chemical space not easily accessible with more common ring systems. nih.govnih.gov Although less common in nature than five- or six-membered rings, the cyclobutane motif is found in a number of bioactive natural products. nih.gov
Historical Development and Contemporary Trends in Fluorophenyl-Substituted Cycloalkanol Chemistry
The synthesis and study of fluorophenyl-substituted cycloalkanols have been driven by the desire to combine the beneficial properties of fluorine with the conformational rigidity of cyclic alcohols. Research in this area has explored various ring sizes, with a notable focus on cyclopentane (B165970) and cyclohexane (B81311) derivatives. These compounds have been investigated as intermediates in the synthesis of more complex molecules and as potential bioactive agents themselves. A key trend in this field is the development of stereoselective synthetic methods to control the spatial arrangement of the substituents on the cycloalkane ring, which is often crucial for biological activity. For instance, the synthesis of furan-substituted cyclobutanol (B46151) fragments has been explored in the context of natural product synthesis, highlighting the interest in functionalized cyclobutane systems. nih.gov
Rationale for Dedicated Research on 2-(4-Fluorophenyl)cyclobutan-1-OL
The rationale for dedicated research on 2-(4-Fluorophenyl)cyclobutan-1-OL stems from the convergence of the advantageous properties of its constituent moieties. The presence of the 4-fluorophenyl group suggests potential for enhanced biological activity and metabolic stability. The cyclobutanol core provides a rigid scaffold that can be further functionalized, allowing for the systematic exploration of its potential as a pharmacophore.
The lack of published data on 2-(4-Fluorophenyl)cyclobutan-1-OL presents a clear opportunity for future research. The synthesis, spectroscopic characterization, and evaluation of the biological activity of this compound would be a valuable contribution to the field of medicinal and materials chemistry. Such studies would not only elucidate the fundamental properties of this specific molecule but could also pave the way for the discovery of new therapeutic agents or functional materials.
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11FO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2 |
InChI Key |
HSMKGJZCRMJNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control in the Formation of 2 4 Fluorophenyl Cyclobutan 1 Ol
Retrosynthetic Approaches and Key Disconnections for 2-(4-Fluorophenyl)cyclobutan-1-OL
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgicj-e.org For 2-(4-fluorophenyl)cyclobutan-1-ol, several logical disconnections can be proposed to devise synthetic routes.
A primary and highly effective disconnection involves a functional group interconversion (FGI) at the hydroxyl group. This transforms the target alcohol into its corresponding ketone, 2-(4-fluorophenyl)cyclobutanone. This ketone is a pivotal intermediate, as the stereocenter at the alcohol-bearing carbon can be established in a subsequent step via stereoselective reduction.
Further deconstruction of the cyclobutanone intermediate can proceed via two main pathways:
[2+2] Cycloaddition Disconnection: This approach breaks the four-membered ring into two two-carbon components. The most logical disconnection of the C1-C2 and C3-C4 bonds suggests a [2+2] cycloaddition reaction between 4-fluorostyrene and a ketene equivalent, such as dichloroketene (generated in situ from trichloroacetyl chloride). nih.gov This is a powerful strategy for forming the cyclobutanone core directly. baranlab.org
Ring Expansion Disconnection: An alternative strategy involves disconnecting the cyclobutane (B1203170) to a cyclopropane precursor. This pathway would rely on a tandem cyclopropanation/semipinacol rearrangement, where a precursor like an α-silyloxyacrolein reacts with a diazo compound to form a cyclopropylcarbinol intermediate that rearranges to the target cyclobutanone. nih.gov
These primary retrosynthetic pathways offer distinct advantages and challenges in terms of starting material availability, reaction efficiency, and potential for stereocontrol.
| Retrosynthetic Pathway | Key Intermediate | Starting Materials (Examples) | Relevant Reaction Type |
| Functional Group Interconversion | 2-(4-fluorophenyl)cyclobutanone | 2-(4-Fluorophenyl)cyclobutan-1-ol | Oxidation/Reduction |
| [2+2] Cycloaddition | 2-(4-fluorophenyl)cyclobutanone | 4-Fluorostyrene, Ketene or equivalent | Cycloaddition |
| Ring Expansion | 2-(4-fluorophenyl)cyclobutanone | Cyclopropylcarbinol derivative | Rearrangement |
Enantioselective and Diastereoselective Synthesis Strategies
Achieving high levels of stereocontrol is crucial for synthesizing specific isomers of 2-(4-fluorophenyl)cyclobutan-1-ol. Enantioselective strategies aim to produce one enantiomer in excess, while diastereoselective methods control the relative stereochemistry between the C1 and C2 positions (cis/trans).
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.
In the context of a [2+2] cycloaddition, a chiral auxiliary can be attached to one of the reacting partners. For instance, a ketene can be generated from an acyl chloride bearing a chiral auxiliary, such as a chiral oxazolidine. The subsequent cycloaddition with 4-fluorostyrene would proceed with facial selectivity dictated by the auxiliary, leading to an enantioenriched cyclobutanone product. mdpi.com Similarly, chiral keteniminium salts, derived from chiral amines, can undergo cycloaddition with alkenes to produce chiral cyclobutanones. nih.gov Another approach involves using substrates like glycosyl enol ethers, where the carbohydrate moiety acts as the chiral auxiliary, to react with ketenes, forming diastereomeric cyclobutanone products that can be separated. dokumen.pub
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is often a more atom-economical approach than using stoichiometric chiral auxiliaries. semanticscholar.org
Several catalytic strategies can be envisioned for the synthesis of chiral 2-(4-fluorophenyl)cyclobutan-1-ol:
Enantioselective Reduction of a Ketone: The most direct catalytic approach involves the enantioselective reduction of the prochiral intermediate, 2-(4-fluorophenyl)cyclobutanone. Catalysts such as chiral oxazaborolidines (as used in Corey-Bakshi-Shibata reductions) can effectively reduce the ketone to the alcohol with high enantioselectivity, establishing the stereocenter at C1. nih.gov
Catalytic Asymmetric [2+2] Cycloaddition: The [2+2] cycloaddition itself can be rendered enantioselective. Chiral Lewis acids can coordinate to one of the alkene partners, promoting a facial-selective cycloaddition. nih.gov For example, a reaction between an enone and an alkene catalyzed by a chiral complex can produce cyclobutanes with high enantiomeric excess (ee). nih.gov Visible-light-induced photocycloadditions using chiral photosensitizers or catalysts also represent a modern approach to forming enantioenriched cyclobutanes. orgsyn.orgchemistryviews.org
Catalytic Ring Expansion/Rearrangement: Tandem reactions, such as a cyclopropanation followed by a semipinacol rearrangement, can be catalyzed by chiral Lewis acids. This method can construct chiral cyclobutanones possessing a β-quaternary center from α-silyloxyacroleins and diazoesters with excellent enantio- and diastereoselectivity. nih.gov
| Catalytic Method | Catalyst Type | Substrate | Key Transformation | Stereocontrol |
| Asymmetric Ketone Reduction | Chiral Oxazaborolidine (CBS) | 2-(4-fluorophenyl)cyclobutanone | C=O reduction | Enantioselective |
| Asymmetric [2+2] Cycloaddition | Chiral Lewis Acid / Photosensitizer | 4-Fluorostyrene + Ketene equivalent | Ring formation | Enantioselective |
| Asymmetric Rearrangement | Chiral Lewis Acid | α-silyloxyacrolein + diazoester | Ring expansion | Enantio- & Diastereoselective |
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. mdpi.com Enzymes can be used to resolve racemic mixtures or to perform asymmetric transformations with exceptional stereocontrol. nih.gov
For the synthesis of enantiopure 2-(4-fluorophenyl)cyclobutan-1-ol, a key chemoenzymatic strategy is the kinetic resolution of the racemic alcohol. This can be achieved using enzymes like lipases. In a typical procedure, racemic 2-(4-fluorophenyl)cyclobutan-1-ol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CAL-B) or Porcine Pancreatic Lipase (PPL). The enzyme will selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This allows for the separation of the unreacted, enantioenriched alcohol from the acylated enantiomer. Stereoselective enzymatic hydrolysis of a racemic ester derivative is another viable approach. mdpi.com
| Enzyme | Reaction Type | Substrate | Outcome |
| Lipase (e.g., CAL-B, PPL) | Kinetic Resolution (Acylation) | Racemic 2-(4-fluorophenyl)cyclobutan-1-ol | Separation of enantiomers |
| Lipase (e.g., CAL-B, PPL) | Kinetic Resolution (Hydrolysis) | Racemic 2-(4-fluorophenyl)cyclobutyl acetate | Separation of enantiomers |
Novel Ring-Forming Reactions for the Cyclobutanol (B46151) Core
The construction of the strained cyclobutane ring is a central challenge that has inspired the development of numerous synthetic methods. Beyond classical approaches, novel strategies offer efficient and selective routes to the cyclobutanol core.
The [2+2] cycloaddition is arguably the most fundamental and widely used method for constructing four-membered rings. nih.govacs.org This reaction involves the combination of two unsaturated components, typically alkenes, to form a cyclobutane ring. baranlab.org
Photochemical [2+2] Cycloaddition: This method involves the excitation of an alkene to an electronically excited state, which then reacts with a ground-state alkene. acs.org The synthesis of the 2-(4-fluorophenyl)cyclobutanol core could be envisioned via the photocycloaddition of 4-fluorostyrene with a partner like vinyl acetate. Subsequent hydrolysis of the acetate group would yield the target alcohol. A significant challenge in photocycloadditions is controlling regioselectivity (head-to-head vs. head-to-tail isomers) and stereoselectivity. orgsyn.org
Ketene [2+2] Cycloaddition: The reaction of a ketene (R₂C=C=O) with an alkene is a powerful thermal method for synthesizing cyclobutanones. nih.gov To form the required intermediate for 2-(4-fluorophenyl)cyclobutan-1-ol, 4-fluorostyrene could be reacted with a suitable ketene. For example, dichloroketene, generated in situ, reacts reliably with styrenes. The resulting dichlorocyclobutanone can then be subjected to reductive dechlorination followed by reduction of the carbonyl group to furnish the desired cyclobutanol. nih.gov
Transition-Metal-Catalyzed [2+2] Cycloaddition: Various transition metals can catalyze [2+2] cycloadditions that are not feasible under thermal or photochemical conditions. These reactions often proceed through metallacyclopentane intermediates and can provide high levels of selectivity.
High-Pressure [2+2] Cycloaddition: For unreactive substrates, hyperbaric conditions (e.g., 10-15 kbar) can promote [2+2] cycloaddition reactions. For example, sulfonyl allenes have been reacted with vinyl ethers under high pressure to generate functionalized cyclobutanes, a strategy that could be adapted for this synthesis. ru.nl
These cycloaddition strategies provide a direct and versatile entry point to the 2-(4-fluorophenyl)cyclobutane skeleton, with the choice of method depending on the desired substitution pattern and required level of stereochemical control.
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a powerful and efficient strategy for the construction of the 2-(4-fluorophenyl)cyclobutan-1-ol scaffold. These pathways involve the formation of a new carbon-carbon bond within a single precursor molecule, leading to the desired cyclic product. The inherent proximity of the reacting functional groups in the substrate often facilitates the cyclization process, and careful design of the starting material can provide excellent control over the stereochemical outcome.
One of the most prominent intramolecular approaches is the photochemical [2+2] cycloaddition of tethered dienes. In this methodology, a precursor containing both a styrene moiety (derived from 4-fluorophenylacetylene or a related vinyl derivative) and an alkene, connected by a suitable linker, undergoes cyclization upon irradiation with light. The energy from the light source excites the π-electrons of the chromophores, leading to the formation of a diradical intermediate which then collapses to form the cyclobutane ring. The nature of the tether, including its length and rigidity, plays a crucial role in directing the regioselectivity and stereoselectivity of the cycloaddition. By employing chiral auxiliaries or catalysts, it is possible to achieve enantioselective synthesis of 2-(4-fluorophenyl)cyclobutan-1-ol.
Another significant intramolecular cyclization pathway involves the ring closure of γ-halo or γ-sulfonyloxy ketones or aldehydes. In this approach, a linear precursor containing a 4-fluorophenyl group at the appropriate position and a leaving group on the γ-carbon is treated with a base. The base abstracts a proton from the α-carbon of the carbonyl group, generating an enolate which then acts as an internal nucleophile, displacing the leaving group to form the cyclobutane ring. The stereochemistry of the resulting cyclobutanol can be influenced by the stereochemistry of the starting material and the reaction conditions.
Below is a table summarizing representative intramolecular cyclization pathways for the synthesis of 2-(4-fluorophenyl)cyclobutan-1-ol precursors.
| Precursor Type | Reaction Type | Reagents and Conditions | Key Features |
| Tethered Styrene-Alkene | Photochemical [2+2] Cycloaddition | hv (UV light), photosensitizer (e.g., acetone, benzophenone) | High efficiency for cyclobutane formation; stereochemistry controlled by tether design. |
| γ-Haloketone | Intramolecular Alkylation | Base (e.g., NaH, KHMDS), aprotic solvent (e.g., THF, DMF) | Forms the cyclobutane ring via nucleophilic displacement; stereocontrol can be challenging. |
| γ-Mesyloxyaldehyde | Intramolecular Aldol-type Reaction | Lewis acid or base catalyst | Diastereoselective formation of the cyclobutanol possible depending on catalyst and substrate. |
Functionalization and Derivatization Strategies for 2-(4-fluorophenyl)cyclobutan-1-OL
Once synthesized, 2-(4-fluorophenyl)cyclobutan-1-ol serves as a versatile building block for the creation of a diverse array of more complex molecules. Its strategic functionalization and derivatization are key to exploring its potential applications in medicinal chemistry and materials science. The presence of three distinct reactive sites—the hydroxyl group, the fluorophenyl moiety, and the cyclobutane ring—allows for a wide range of chemical transformations.
Hydroxyl Group Manipulations
The hydroxyl group is a primary site for functionalization, offering a gateway to a variety of derivatives through well-established chemical transformations.
Oxidation: The secondary alcohol of 2-(4-fluorophenyl)cyclobutan-1-ol can be readily oxidized to the corresponding ketone, 2-(4-fluorophenyl)cyclobutan-1-one, using a range of oxidizing agents. Common reagents for this transformation include pyridinium chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane. The choice of oxidant depends on the desired reaction scale and the presence of other sensitive functional groups in the molecule.
Etherification: Conversion of the hydroxyl group to an ether is a common strategy to modify the steric and electronic properties of the molecule or to introduce a new functional handle. Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a widely used method. For instance, reaction with methyl iodide would yield 1-methoxy-2-(4-fluorophenyl)cyclobutane.
Esterification: Esters of 2-(4-fluorophenyl)cyclobutan-1-ol can be prepared through reaction with carboxylic acids or their derivatives. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. masterorganicchemistry.comorganic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com Alternatively, for milder conditions, acylation with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine is highly effective. These ester derivatives are often explored for their potential biological activities.
| Transformation | Reagent(s) | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | 2-(4-Fluorophenyl)cyclobutan-1-one |
| Etherification | NaH, CH₃I | 1-Methoxy-2-(4-fluorophenyl)cyclobutane |
| Esterification | Acetic anhydride, Pyridine | 2-(4-Fluorophenyl)cyclobutyl acetate |
Transformations on the Fluorophenyl Moiety
The 4-fluorophenyl group provides another avenue for structural modification, primarily through electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com However, the strong deactivating effect of the fluorine atom and the steric hindrance from the cyclobutane ring can make these reactions challenging. Under forcing conditions, reactions such as nitration (with a mixture of nitric and sulfuric acid) or halogenation (with Br₂ and a Lewis acid catalyst) can introduce additional substituents onto the aromatic ring, predominantly at the positions ortho to the fluorine atom.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the para-position (ipso-substitution). nih.govnih.gov This reaction is typically facilitated by strong electron-withdrawing groups ortho or para to the leaving group (in this case, the fluoride ion). While the cyclobutyl group is not strongly electron-withdrawing, under specific conditions with strong nucleophiles, the fluorine atom can be displaced. For example, reaction with sodium methoxide at high temperatures could potentially yield 2-(4-methoxyphenyl)cyclobutan-1-ol.
| Reaction Type | Reagent(s) | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 2-(4-Fluoro-3-nitrophenyl)cyclobutan-1-ol |
| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-fluorophenyl)cyclobutan-1-ol |
| Nucleophilic Substitution | NaOCH₃, heat | 2-(4-Methoxyphenyl)cyclobutan-1-ol |
Regioselective Modifications of the Cyclobutane Ring
Direct functionalization of the cyclobutane ring itself presents a significant synthetic challenge due to the inherent stability of C-H bonds. However, modern synthetic methods, such as transition-metal-catalyzed C-H activation, have opened up new possibilities for the regioselective modification of such strained ring systems. nih.govresearchgate.netacs.orgnih.govacs.org
C-H Functionalization: Directed C-H activation has emerged as a powerful tool for the selective introduction of functional groups. By employing a directing group, often coordinated to a transition metal catalyst (e.g., palladium, rhodium, or iridium), it is possible to activate a specific C-H bond on the cyclobutane ring. For 2-(4-fluorophenyl)cyclobutan-1-ol, the hydroxyl group or a derivative thereof could potentially serve as a directing group, guiding the catalyst to functionalize the C-H bonds at the C2 or C4 positions. These reactions can lead to the introduction of aryl, alkyl, or other functional groups with high regioselectivity.
Ring-Opening Reactions: The strain energy of the cyclobutane ring can be harnessed to drive ring-opening reactions, leading to the formation of linear, functionalized molecules. researchgate.net For example, treatment with certain Lewis acids or transition metal catalysts can induce cleavage of one of the C-C bonds in the ring. The regioselectivity of the ring-opening can be influenced by the substituents on the ring and the nature of the catalyst. A patent describes the synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol, suggesting that related cyclobutane structures can undergo complex transformations. google.com A study on the reactions of the closely related 1-(4-fluorophenyl)cyclobutanol has also been reported, providing insights into potential reaction pathways. researchgate.net
| Modification Type | Methodology | Potential Outcome |
| C-H Arylation | Pd(OAc)₂, directing group, Ar-X | Introduction of an aryl group at a specific position on the cyclobutane ring. |
| Ring-Opening Hydrogenolysis | H₂, Pd/C | Formation of a functionalized butylbenzene derivative. |
| Acid-Catalyzed Rearrangement | Lewis Acid (e.g., BF₃·OEt₂) | Rearrangement to a cyclopentyl or other ring-expanded structures. |
Sophisticated Spectroscopic Characterization and Conformational Analysis of 2 4 Fluorophenyl Cyclobutan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-(4-Fluorophenyl)cyclobutan-1-ol, offering insights into its stereochemistry and conformational dynamics. omicsonline.orgemerypharma.comemory.edu
Assignment of Stereochemistry via Advanced 1D and 2D NMR Techniques
One-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in determining the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring. emerypharma.comyoutube.com
¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of the protons. The chemical shifts and coupling constants (J-values) of the cyclobutane ring protons are particularly informative. For instance, the coupling constants between adjacent protons (vicinal coupling) can help distinguish between cis and trans isomers. researchgate.net
¹³C NMR: The carbon NMR spectrum complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the cyclobutane ring are sensitive to the stereochemical arrangement of the substituents. wikipedia.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling correlations, allowing for the assignment of protons within the same spin system. emerypharma.comlongdom.org For 2-(4-Fluorophenyl)cyclobutan-1-ol, COSY helps to trace the connectivity of the protons on the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, aiding in the unambiguous assignment of both ¹H and ¹³C resonances. youtube.comwikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For 2-(4-Fluorophenyl)cyclobutan-1-ol, NOESY can be used to determine the relative stereochemistry (cis or trans) by observing through-space interactions between the protons on the cyclobutane ring and the substituents. longdom.org
A detailed analysis of the coupling constants and NOE correlations allows for the definitive assignment of the cis and trans isomers of 2-(4-Fluorophenyl)cyclobutan-1-ol.
Table 1: Representative ¹H and ¹³C NMR Data for Cyclobutane Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (Cyclobutane Ring) | 1.5 - 2.5 | The exact chemical shifts are dependent on the nature and stereochemistry of the substituents. |
| ¹³C (Cyclobutane Ring) | 20 - 50 | The carbon bearing the substituent will have a significantly different chemical shift. |
This table provides generalized data and specific values for 2-(4-Fluorophenyl)cyclobutan-1-ol would require experimental determination.
Dynamic NMR for Conformational Exchange Processes
The cyclobutane ring is not planar and undergoes a rapid puckering motion. Dynamic NMR (DNMR) spectroscopy is employed to study these conformational exchange processes. slideshare.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which provides information about the energy barriers of the conformational changes. youtube.comnih.gov
At low temperatures, the ring puckering can be slowed down on the NMR timescale, potentially allowing for the observation of distinct signals for the different conformers. As the temperature increases, the exchange rate increases, leading to the coalescence of these signals into a time-averaged spectrum. nih.govnih.gov Analysis of the temperature-dependent NMR data can provide thermodynamic parameters for the conformational equilibrium, such as the activation energy (ΔG‡) of the ring-flipping process. researchgate.net
Advanced Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used for structural elucidation. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion of 2-(4-Fluorophenyl)cyclobutan-1-ol with high accuracy (typically to within a few parts per million). researchgate.netnih.gov This allows for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition. researchgate.net The high resolving power of HRMS instruments also helps to separate the analyte signal from potential interferences in the sample matrix. nih.govresearchgate.net
Table 2: HRMS Data for a Hypothetical Analysis of 2-(4-Fluorophenyl)cyclobutan-1-OL
| Ion Formula | Calculated Exact Mass | Measured Accurate Mass | Mass Error (ppm) |
| [C₁₀H₁₁FO+H]⁺ | 167.0867 | 167.0865 | -1.2 |
This table illustrates the type of data obtained from an HRMS experiment. The values are hypothetical.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented in the mass spectrometer to generate a fragmentation pattern. mdpi.comnih.govspringernature.com This pattern is unique to the structure of the molecule and can be used to confirm its identity and elucidate its structure. researchgate.netgre.ac.uk
For 2-(4-Fluorophenyl)cyclobutan-1-ol, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide information about the different structural motifs within the molecule. researchgate.net Common fragmentation pathways for this type of compound could include:
Loss of a water molecule (H₂O) from the alcohol group.
Cleavage of the cyclobutane ring.
Loss of the fluorophenyl group.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study intermolecular interactions. epequip.commdpi.comresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of 2-(4-Fluorophenyl)cyclobutan-1-ol would show characteristic absorption bands for the different functional groups. For example, a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. nih.gov The C-F stretching vibration of the fluorophenyl group would likely appear in the region of 1000-1400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹. nih.govmdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.govnih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the cyclobutane ring and the aromatic ring would be expected to give rise to distinct signals in the Raman spectrum.
By analyzing the positions and intensities of the bands in both the FT-IR and Raman spectra, a comprehensive picture of the vibrational modes of 2-(4-Fluorophenyl)cyclobutan-1-ol can be obtained. nih.govnih.gov This information can also be used to study intermolecular hydrogen bonding involving the hydroxyl group, which would be indicated by shifts in the O-H stretching frequency.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-O | Stretching | 1000 - 1300 |
This table provides general ranges for the vibrational frequencies of the functional groups present in the molecule.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
For 2-(4-Fluorophenyl)cyclobutan-1-ol, a puckered conformation of the cyclobutane ring is anticipated, as is typical for such systems to alleviate ring strain. The orientation of the 4-fluorophenyl and hydroxyl substituents, whether cis or trans, would be definitively established through X-ray analysis. The fluorine atom and the hydroxyl group would also be expected to participate in various intermolecular interactions, influencing the crystal packing. However, without experimental data, any discussion of the specific crystallographic parameters remains speculative.
A search of crystallographic databases did not yield a deposited structure for 2-(4-Fluorophenyl)cyclobutan-1-ol. Research on related structures, such as other cyclobutane derivatives, highlights the conformational flexibility and the significant role of substituents in dictating the solid-state architecture. For instance, studies on cyclobutanol (B46151) itself have shown complex hydrogen-bonding networks. ed.ac.uk
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.
2-(4-Fluorophenyl)cyclobutan-1-ol possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy would be the primary method to distinguish between these enantiomers and assign their absolute configurations (R or S).
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. The resulting ORD curve, particularly the sign and position of any Cotton effects, can be correlated with the absolute configuration.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum provides a unique fingerprint for a chiral molecule, and the sign of the Cotton effects is directly related to its stereochemistry.
The electronic transitions of the 4-fluorophenyl chromophore would be the primary focus of CD and ORD studies for this compound. The interaction of this chromophore with the chiral cyclobutane ring would give rise to characteristic chiroptical signals. However, no published CD or ORD spectra for 2-(4-Fluorophenyl)cyclobutan-1-ol are available in the scientific literature. Therefore, a detailed analysis of its chiroptical properties and the definitive assignment of the absolute configuration of its stereoisomers cannot be provided.
Computational and Theoretical Investigations on 2 4 Fluorophenyl Cyclobutan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgq-chem.com It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying the ground state properties of molecules like 2-(4-Fluorophenyl)cyclobutan-1-ol. q-chem.comgithub.io DFT calculations can accurately predict optimized molecular geometry, charge distribution, and other electronic properties.
A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-31G* or cc-pVDZ) to solve the Kohn-Sham equations. github.io The output of such a calculation provides the minimum energy structure, detailing bond lengths, bond angles, and dihedral angles. Furthermore, properties such as the dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can be determined, offering insights into the molecule's polarity and the nature of its covalent bonds.
Table 1: Predicted Ground State Properties of 2-(4-Fluorophenyl)cyclobutan-1-ol via DFT
| Property | Predicted Value | Significance |
|---|---|---|
| Optimized Energy | Varies (Method-dependent) | Represents the molecule's most stable electronic state. |
| Dipole Moment | ~2.5 - 3.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular forces. |
| C-F Bond Length | ~1.35 Å | Typical length for an aryl-fluoride bond. |
| C-O Bond Length | ~1.43 Å | Standard length for a single carbon-oxygen bond in an alcohol. |
| O-H Bond Length | ~0.96 Å | Characteristic of a hydroxyl group. |
Note: The values presented are hypothetical and representative of what a standard DFT calculation would yield.
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
For 2-(4-Fluorophenyl)cyclobutan-1-ol, the HOMO is expected to have significant electron density on the oxygen atom of the hydroxyl group and the π-system of the fluorophenyl ring. The LUMO is likely to be an antibonding π* orbital primarily located on the fluorophenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
Table 2: FMO Properties of 2-(4-Fluorophenyl)cyclobutan-1-ol
| Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 to -7.5 eV | High electron density on the hydroxyl oxygen and phenyl ring; indicates sites of nucleophilicity. |
| LUMO | -0.5 to -1.5 eV | Primarily located on the phenyl ring's antibonding orbitals; indicates sites of electrophilicity. |
| HOMO-LUMO Gap | 5.0 to 7.0 eV | A relatively large gap suggests good kinetic stability. |
Note: The values presented are hypothetical and representative of what a standard DFT calculation would yield.
Conformational Landscape Analysis and Energy Minima Identification
The four-membered cyclobutane (B1203170) ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. libretexts.orgyoutube.com The presence of two substituents on the ring in 2-(4-Fluorophenyl)cyclobutan-1-ol gives rise to different stereoisomers (cis and trans) and multiple conformers for each.
Computational methods can map the potential energy surface of the molecule by systematically rotating bonds and calculating the energy of each resulting geometry. This process, known as a conformational search, identifies the various low-energy conformations (energy minima) and the transition states that separate them. For cyclobutane, the key parameter is the puckering angle, which describes the deviation from planarity. youtube.com The analysis would determine the relative stability of conformers where the substituents are in axial or equatorial-like positions, with the bulkier 4-fluorophenyl group generally favoring the equatorial position to minimize steric hindrance.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
An MD simulation of 2-(4-Fluorophenyl)cyclobutan-1-ol would reveal the flexibility of the cyclobutane ring, showing it dynamically puckering and flexing at room temperature. Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water), MD can investigate solvent effects. These simulations can visualize and quantify the formation of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules, providing insight into its solubility and how the solvent influences its conformational preferences.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate or interpret experimental findings. DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. Similarly, it is possible to calculate nuclear magnetic resonance (NMR) chemical shifts.
By calculating these parameters for the identified low-energy conformers of 2-(4-Fluorophenyl)cyclobutan-1-ol, a theoretical spectrum can be generated. This predicted spectrum can be compared with an experimentally obtained spectrum to confirm the structure or to help assign specific peaks to particular atoms or functional groups within the molecule.
Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Parameter (DFT) | Typical Experimental Range |
|---|---|---|
| IR: O-H Stretch | ~3400-3500 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |
| IR: C-F Stretch | ~1220-1240 cm⁻¹ | 1000-1400 cm⁻¹ |
| ¹H NMR: CH-OH | ~4.0-4.5 ppm | 3.5-5.0 ppm |
| ¹³C NMR: C-OH | ~65-75 ppm | 60-80 ppm |
| ¹⁹F NMR: Ar-F | ~(-110) - (-120) ppm | ~(-100) - (-130) ppm |
Note: Predicted values are estimates based on typical computational outputs for similar structures.
Mechanistic Insights into Reactions Involving 2-(4-Fluorophenyl)cyclobutan-1-OL
Theoretical calculations are invaluable for elucidating the step-by-step mechanisms of chemical reactions. By mapping the reaction pathway, chemists can identify transition states—the highest energy points between reactants and products—and calculate the activation energy barriers.
For 2-(4-Fluorophenyl)cyclobutan-1-ol, one could computationally investigate reactions such as its oxidation to the corresponding ketone, 2-(4-fluorophenyl)cyclobutan-1-one, or its acid-catalyzed dehydration and ring-opening. The calculations would model the approach of reagents, the breaking and forming of bonds, and the energies of all intermediates and transition states. This provides a detailed picture of the reaction's feasibility (thermodynamics) and rate (kinetics) that is often difficult to obtain through experiment alone.
Preclinical Biological Evaluation and Molecular Mechanism Studies of 2 4 Fluorophenyl Cyclobutan 1 Ol
In Vitro Screening for Biological Activity and Target Identification
In vitro screening is the first step in understanding the biological profile of a new compound. It involves a battery of tests, including receptor binding assays, enzyme inhibition profiling, and cellular assays, to determine the compound's potential therapeutic targets and functional effects.
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for specific biological receptors. These assays typically involve incubating the test compound with a preparation of the target receptor and a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity, often expressed as an IC50 or Ki value.
As of the latest available data, specific receptor binding assay results for 2-(4-Fluorophenyl)cyclobutan-1-OL have not been reported in the public domain. For illustrative purposes, studies on other compounds containing a fluorophenyl moiety have shown varying receptor affinities. For instance, a pyrazole (B372694) derivative was found to have high affinity for human cloned dopamine (B1211576) D(4) and 5-HT(2A) receptors. nih.gov However, it is crucial to note that these findings are not directly applicable to 2-(4-Fluorophenyl)cyclobutan-1-OL due to significant structural differences.
Table 1: Illustrative Receptor Binding Data for a Structurally Unrelated Fluorophenyl-Containing Compound
| Compound/Drug Name | Receptor Target | Binding Affinity (Ki, nM) |
| A pyrazole derivative | Dopamine D(4) | 1.00 |
| 5-HT(2A) | 2.52 | |
| Dopamine D(2) | 95.80 | |
| alpha(1) adrenoceptor | 10.44 |
This table is for illustrative purposes only and does not represent data for 2-(4-Fluorophenyl)cyclobutan-1-OL.
Enzyme Inhibition Profiling
Enzyme inhibition assays are conducted to assess a compound's ability to interfere with the activity of specific enzymes. These assays are crucial for identifying potential therapeutic agents for diseases where enzymatic activity is dysregulated. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50).
There is currently no publicly available data on the enzyme inhibition profile of 2-(4-Fluorophenyl)cyclobutan-1-OL. To provide context, a study on a different compound, 4-fluorophenyl 1-((4S)-4-(cyclobutanecarboxamido)-4-phenylbutan-2-yl)piperidin-4-yl(ethyl)carbamate, which also contains a fluorophenyl group, showed inhibitory activity against C-C chemokine receptor type 5 with an IC50 of 3.63 nM. It is important to emphasize that this result is not directly transferable to 2-(4-Fluorophenyl)cyclobutan-1-OL.
Table 2: Illustrative Enzyme Inhibition Data for a Structurally Unrelated Fluorophenyl-Containing Compound
| Compound Name | Enzyme Target | IC50 (nM) |
| 4-fluorophenyl 1-((4S)-4-(cyclobutanecarboxamido)-4-phenylbutan-2-yl)piperidin-4-yl(ethyl)carbamate | C-C chemokine receptor type 5 | 3.63 |
This table is for illustrative purposes only and does not represent data for 2-(4-Fluorophenyl)cyclobutan-1-OL.
Cellular Assays for Functional Responses
Cellular assays are designed to evaluate the functional effects of a compound in a more physiologically relevant context than isolated receptor or enzyme assays. These assays can measure a wide range of cellular responses, such as changes in cell proliferation, apoptosis, or signaling pathways. nih.gov
Specific data from cellular assays for functional responses to 2-(4-Fluorophenyl)cyclobutan-1-OL are not available in the current literature. For context, studies on other cyclobutane-containing compounds have demonstrated significant biological activities. For example, certain cyclobutane (B1203170) derivatives have shown cytotoxic activity against various cancer cell lines. openmedicinalchemistryjournal.comnih.gov These findings highlight the potential for cyclobutane-containing molecules to elicit cellular responses, although direct evidence for 2-(4-Fluorophenyl)cyclobutan-1-OL is lacking.
Mechanistic Investigations at the Molecular and Cellular Level
Once a compound has shown promising activity in initial screening, further studies are conducted to elucidate its mechanism of action at the molecular and cellular levels. This involves identifying the specific molecular targets and pathways through which the compound exerts its effects.
Elucidation of Molecular Targets and Pathways
The identification of molecular targets and the pathways they modulate is a key step in understanding a compound's therapeutic potential and potential side effects. This can involve a variety of techniques, including genetic and proteomic approaches.
At present, the specific molecular targets and pathways affected by 2-(4-Fluorophenyl)cyclobutan-1-OL have not been elucidated. The process of target elucidation often involves complex studies that have not yet been published for this particular compound.
Protein-Ligand Interaction Studies (e.g., Molecular Docking, MD Simulations)
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and its protein target. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. scispace.comresearchgate.net
While no specific molecular docking or MD simulation studies have been published for 2-(4-Fluorophenyl)cyclobutan-1-OL, such computational analyses are frequently employed to understand the binding modes of novel compounds. nih.govmdpi.commdpi.com For instance, docking studies on other fluorophenyl-containing compounds have helped to identify key interactions with their respective protein targets, guiding further drug design and optimization. researchgate.net These studies often reveal the importance of specific amino acid residues in the binding pocket and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov
Following a comprehensive and thorough search of publicly available scientific literature and databases, no specific preclinical data regarding the biological evaluation or molecular mechanism of the chemical compound 2-(4-Fluorophenyl)cyclobutan-1-OL could be identified. The subsequent sections of this article, as outlined in the user's request, cannot be populated with the detailed, scientifically accurate information required due to this absence of research findings.
The requested sections included:
Development of 2-(4-Fluorophenyl)cyclobutan-1-OL as a Research Chemical Probe
Extensive searches for in vivo studies, pharmacodynamic data, target engagement assessments, biomarker modulation analyses, and its development as a chemical probe for this specific compound yielded no results. This suggests that research on "2-(4-Fluorophenyl)cyclobutan-1-OL" may not have been published or is not available in the public domain.
Therefore, the creation of an article with detailed research findings and data tables as requested is not feasible.
Advanced Analytical Methodologies for Detection and Quantification of 2 4 Fluorophenyl Cyclobutan 1 Ol in Research Settings
Chromatographic Separations with High-Resolution Detection
Chromatographic techniques are fundamental for the separation of "2-(4-Fluorophenyl)cyclobutan-1-OL" from complex mixtures, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., DAD, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis. For "2-(4-Fluorophenyl)cyclobutan-1-OL", a reversed-phase HPLC method would likely be the primary approach. A C18 or C8 column would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
A Diode Array Detector (DAD) would be a valuable tool for the detection and preliminary identification of the compound. The DAD can acquire absorbance spectra across a range of wavelengths, which can help in confirming the identity of the peak corresponding to "2-(4-Fluorophenyl)cyclobutan-1-OL" by comparing its UV spectrum with that of a reference standard. The presence of the fluorophenyl group suggests that the compound will have a characteristic UV absorbance profile.
For enhanced sensitivity, particularly for trace-level analysis, a fluorescence detector could be employed. While the native fluorescence of "2-(4-Fluorophenyl)cyclobutan-1-OL" would need to be experimentally determined, the aromatic ring system offers the potential for fluorescence. If the native fluorescence is weak, derivatization with a fluorescent tag could be explored to significantly increase the signal-to-noise ratio.
Table 1: Hypothetical HPLC-DAD Parameters for the Analysis of 2-(4-Fluorophenyl)cyclobutan-1-OL
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 200-400 nm |
| Quantification Wavelength | ~220 nm (estimated) |
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a hydroxyl group, "2-(4-Fluorophenyl)cyclobutan-1-OL" may require derivatization to increase its volatility and thermal stability, and to improve its chromatographic behavior. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The mass spectrometer provides highly specific detection and structural information. The electron ionization (EI) mass spectrum would be expected to show a characteristic fragmentation pattern, including a molecular ion peak (or a peak corresponding to the derivatized molecular ion) and fragment ions resulting from the loss of specific groups from the molecule. This fragmentation pattern serves as a fingerprint for identification.
Table 2: Postulated GC-MS Parameters for Derivatized 2-(4-Fluorophenyl)cyclobutan-1-OL
| Parameter | Value |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-550 |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices (e.g., Preclinical Biological Samples)
For the analysis of "2-(4-Fluorophenyl)cyclobutan-1-OL" in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. This technique couples the separation power of HPLC with the highly specific detection capabilities of a tandem mass spectrometer.
A similar HPLC method as described in section 7.1.1 would be used for separation. Following chromatographic separation, the analyte would be ionized, typically using electrospray ionization (ESI) in positive or negative mode. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity, minimizing interference from the complex biological matrix.
Capillary Electrophoresis (CE) for High-Throughput Micro-Analysis
Capillary Electrophoresis (CE) offers a high-efficiency, low-sample-consumption alternative for the analysis of "2-(4-Fluorophenyl)cyclobutan-1-OL". In its simplest form, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of ions in an electric field. As "2-(4-Fluorophenyl)cyclobutan-1-OL" is a neutral molecule, Micellar Electrokinetic Chromatography (MEKC) would be the more appropriate CE mode. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients.
Detection in CE is typically performed using a UV-Vis detector integrated into the capillary. The high efficiency of CE leads to very sharp peaks and rapid analysis times, making it suitable for high-throughput screening applications.
Spectroscopic Techniques for Non-Destructive Analysis (e.g., NMR for Purity, UV-Vis for Concentration)
Spectroscopic techniques are invaluable for the structural elucidation and purity assessment of "2-(4-Fluorophenyl)cyclobutan-1-OL".
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of the compound. ¹H NMR would provide information on the number and connectivity of protons in the molecule, while ¹³C NMR would reveal the different carbon environments. For this specific compound, ¹⁹F NMR would be particularly useful to confirm the presence and environment of the fluorine atom. Quantitative NMR (qNMR) can be used to determine the purity of a sample with a high degree of accuracy by integrating the signals of the analyte against a certified internal standard.
UV-Visible (UV-Vis) spectroscopy can be a straightforward and rapid method for determining the concentration of "2-(4-Fluorophenyl)cyclobutan-1-OL" in solution, provided it is the only absorbing species at the chosen wavelength. A calibration curve would be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.
Emerging Research Areas and Future Perspectives for 2 4 Fluorophenyl Cyclobutan 1 Ol
Applications as a Chiral Building Block in Natural Product Synthesis
The synthesis of complex, biologically active natural products often relies on the use of chiral building blocks to construct the desired stereochemistry. enamine.net 2-(4-Fluorophenyl)cyclobutan-1-OL, with its defined stereocenter, presents an attractive starting point for the synthesis of such molecules. The fluorine atom can also impart unique properties to the final product, such as increased metabolic stability and binding affinity. mdpi.com
The development of new drugs increasingly requires the use of chiral building blocks for hit-to-lead optimization, and even in the early stages of searching for efficient hit compounds. enamine.net This is because most biological targets are chiral, and the interaction between a drug and its receptor requires a strict match of chirality. enamine.net The market share of single-isomer drugs has been steadily increasing, underscoring the importance of chiral synthesis. enamine.net
While chiral building blocks have historically been considered less accessible than their non-chiral counterparts, advances in asymmetric synthesis and chiral separation techniques are changing this perception. enamine.net The synthesis of functionalized cis-2-((fluoro)alkyl)cyclobutanes on a decagram scale has been demonstrated, providing access to valuable building blocks for medicinal chemistry. nih.gov
Exploration of its Role in Material Science Applications (e.g., Polymer Chemistry)
The unique properties of fluorinated compounds have led to their widespread use in material science. elsevier.comelsevier.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and other desirable characteristics of polymers. acs.orgpatsnap.com The cyclobutane (B1203170) ring itself is an attractive scaffold for creating three-dimensional (3D) structures in polymers. nih.gov
Research into cyclobutane-containing polymers is an active area. nih.gov Solution-state intermolecular [2+2] photocycloadditions are a promising method for preparing these polymers due to their tolerance for a variety of monomers and potential for scalability. nih.gov The introduction of fluorinated cyclobutane moieties, such as that from 2-(4-Fluorophenyl)cyclobutan-1-OL, into polymer chains could lead to novel materials with tailored properties. For example, polyureas synthesized from diamino-truxillic acids, which contain a cyclobutane ring, have shown high optical transparency and good mechanical performance. acs.org The presence of residual unbound fluoro telomer alcohols in some commercially available polymeric materials highlights the importance of understanding the chemistry of these compounds in polymer applications. nih.gov
Development of Radiolabeled Analogs for Preclinical Imaging and Distribution Studies
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes positron-emitting radionuclides to visualize and quantify biological processes in vivo. mdanderson.org The development of novel PET tracers is crucial for advancing our understanding of diseases and for developing new therapies. semanticscholar.org Fluorine-18 is a commonly used radionuclide for PET imaging due to its favorable decay characteristics. mdpi.com
Unexplored Reactivity and Green Chemistry Approaches in its Synthesis
While the synthesis of some fluorinated cyclobutanes is established, there remains significant scope for exploring the unexplored reactivity of 2-(4-Fluorophenyl)cyclobutan-1-OL and for developing greener synthetic methods. acs.orgresearchgate.net Green chemistry principles aim to reduce the environmental impact of chemical processes by, for example, using less hazardous substances and minimizing waste. mdpi.comscienceopen.com
Recent research has focused on developing more environmentally benign synthetic protocols. For instance, catalyst- and solvent-free conditions have been successfully employed for certain reactions, offering a highly atom-economical and environmentally friendly approach. rsc.org The use of biocatalysis, employing enzymes to carry out chemical transformations, is another promising green chemistry approach that can offer high selectivity and milder reaction conditions. rsc.org Applying these principles to the synthesis of 2-(4-Fluorophenyl)cyclobutan-1-OL and its derivatives could lead to more sustainable and efficient manufacturing processes.
Identification of Key Research Gaps and Future Directions in Fluorinated Cyclobutanol (B46151) Chemistry
Despite the growing interest in fluorinated cyclobutanols, several research gaps and promising future directions can be identified. A significant challenge is the limited availability of experimental data and the poor accuracy of predictive models for the physicochemical properties of saturated fluorine-containing compounds. researchgate.net This hinders the rational design of new molecules with desired characteristics.
Future research should focus on:
Systematic studies of the structure-property relationships of fluorinated cyclobutanols to build more accurate predictive models.
Development of novel synthetic methodologies that are more efficient, scalable, and environmentally friendly. mdpi.comrsc.org
Exploration of the full potential of these compounds as chiral building blocks in the synthesis of complex natural products and pharmaceuticals. enamine.netchemscene.com
Investigation of their application in creating advanced materials with unique properties, such as fluorinated polymers with enhanced thermal and chemical stability. elsevier.comnih.gov
Design and synthesis of new radiolabeled analogs for PET imaging to probe a wider range of biological targets and disease processes. mdanderson.orgosti.gov
Addressing these research gaps will be crucial for unlocking the full potential of 2-(4-Fluorophenyl)cyclobutan-1-OL and other fluorinated cyclobutanol derivatives in medicine, material science, and beyond.
Q & A
Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)cyclobutan-1-OL, and how can reaction conditions be optimized for yield and purity?
Q. How is 2-(4-Fluorophenyl)cyclobutan-1-OL characterized to confirm its structural integrity and purity?
- Methodological Answer : Combine spectroscopic techniques :
- ¹H/¹³C NMR : Confirm the cyclobutane ring (δ 2.5–3.5 ppm for ring protons) and fluorophenyl group (δ 7.0–7.5 ppm for aromatic protons). The hydroxyl proton appears as a broad singlet (~δ 1.5–2.5 ppm) .
- FT-IR : Validate the -OH stretch (~3200–3600 cm⁻¹) and C-F vibration (~1100–1250 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]+ at m/z 166.19 for C₁₀H₁₁FO) .
Q. What are the key physicochemical properties and stability considerations for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) for biological assays .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxyl group. Stability in aqueous buffers depends on pH; avoid strongly acidic/basic conditions (pH < 3 or >10) to prevent ring strain-induced degradation .
Advanced Research Questions
Q. How can stereoselective synthesis of 2-(4-Fluorophenyl)cyclobutan-1-OL be achieved, and what chiral catalysts are effective?
- Methodological Answer : Enantioselective synthesis employs asymmetric catalysis :
- Organocatalysts : Proline derivatives (e.g., L-proline) for kinetic resolution during cycloaddition, achieving enantiomeric excess (ee) >90% .
- Metal Catalysts : Chiral Ru or Rh complexes for hydrogenation of ketone precursors (e.g., Noyori-type catalysts), yielding (R)- or (S)-configured alcohols with >95% ee .
- Analytical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm stereochemistry .
Q. What role does the fluorophenyl group play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer :
-
Electronic Effects : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases) via C-F⋯H interactions. Compare activity of fluorophenyl vs. chlorophenyl analogs using enzymatic assays (IC₅₀ values) .
-
SAR Strategies : Synthesize derivatives with substituents at the phenyl ring (e.g., -Cl, -OCH₃) or cyclobutane modifications (e.g., methyl branching). Assess cytotoxicity (MTT assay) and target engagement (surface plasmon resonance) .
- Key Data Table :
| Derivative | Target Enzyme (IC₅₀, μM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| 2-(4-Fluorophenyl) | Plk1: 0.45 | MCF-7: >50 |
| 2-(4-Chlorophenyl) | Plk1: 1.20 | MCF-7: 35 |
Q. What computational approaches predict the interaction of 2-(4-Fluorophenyl)cyclobutan-1-OL with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., Plk1 kinase). Fluorine’s van der Waals radius optimizes fit in hydrophobic pockets .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) correlating substituent electronic parameters (Hammett σ) with inhibitory activity. Validate using leave-one-out cross-validation (R² > 0.8) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen bond persistence with catalytic residues (e.g., Lys82 in Plk1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
